molecular formula C8H14O3 B11783075 Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Cat. No.: B11783075
M. Wt: 158.19 g/mol
InChI Key: HMEGJYRYROPAEW-UHFFFAOYSA-N
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Description

Ethyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C8H14O3. It is an ester derivative containing a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyltetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing ester derivatives containing furan rings under mild conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bio-based feedstocks. Furfural, derived from biomass, can be selectively hydrogenated to form 2-methyltetrahydrofuran, which is then esterified to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydrofuran derivatives.

Scientific Research Applications

Ethyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Methyltetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-Methyloxolane-2-carboxylate: Similar in structure but differs in the position of the ester group.

    2-Methyltetrahydrofuran: Lacks the ester group, making it less reactive in certain chemical reactions.

    Tetrahydrofuran: A simpler structure without the methyl and ester groups, used primarily as a solvent.

The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with an ester group, providing distinct reactivity and applications .

Properties

IUPAC Name

ethyl 2-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-10-7(9)8(2)5-4-6-11-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGJYRYROPAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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